Cas no 2137610-75-2 (1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine)

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine is a pyrimidine-based compound featuring a difluoromethyl substituent at the 4-position and a methylamino moiety. Its structural design imparts unique physicochemical properties, including enhanced stability and reactivity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The difluoromethyl group contributes to improved metabolic resistance and bioavailability, while the methylamine side chain facilitates further functionalization. This compound is particularly useful in the development of crop protection agents, where its selective activity and favorable environmental profile are advantageous. Its well-defined synthesis route ensures consistent purity and performance in industrial applications.
1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine structure
2137610-75-2 structure
Product Name:1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine
CAS No:2137610-75-2
MF:C8H11F2N3
MW:187.189848184586
CID:5257374
Update Time:2025-10-11

1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • {[4-(difluoromethyl)-6-methylpyrimidin-2-yl]methyl}(methyl)amine
    • 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine
    • 2-Pyrimidinemethanamine, 4-(difluoromethyl)-N,6-dimethyl-
    • Inchi: 1S/C8H11F2N3/c1-5-3-6(8(9)10)13-7(12-5)4-11-2/h3,8,11H,4H2,1-2H3
    • InChI Key: IHOVXGYHQVROSC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C)=NC(CNC)=N1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • XLogP3: 0.7
  • Topological Polar Surface Area: 37.8

1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine Pricemore >>

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Additional information on 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine

Research Brief on 1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine (CAS: 2137610-75-2)

1-[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine (CAS: 2137610-75-2) is a novel pyrimidine derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethyl and methylamine substituents, has shown promising potential in various therapeutic applications, particularly in the development of small-molecule inhibitors targeting specific enzymatic pathways. Recent studies have explored its synthesis, pharmacological properties, and mechanistic insights, positioning it as a candidate for further preclinical evaluation.

The synthesis of 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine involves a multi-step process that ensures high yield and purity, as reported in recent literature. Key steps include the condensation of difluoromethyl-substituted pyrimidine precursors with methylamine derivatives under controlled conditions. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound. These synthetic protocols are critical for scaling up production for further biological testing.

Pharmacological studies have revealed that this compound exhibits potent inhibitory activity against certain kinases and other enzymes involved in inflammatory and proliferative diseases. In vitro assays demonstrate its ability to modulate key signaling pathways, such as the MAPK/ERK cascade, which is often dysregulated in cancers and autoimmune disorders. The presence of the difluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a viable candidate for oral administration.

Recent in vivo studies using animal models have provided preliminary evidence of the compound's efficacy and safety profile. For instance, in a murine model of rheumatoid arthritis, administration of 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine resulted in significant reduction of joint inflammation and cartilage degradation. These findings are supported by histopathological analyses and cytokine profiling, which indicate a marked decrease in pro-inflammatory markers such as TNF-α and IL-6.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are focused on structural modifications to improve selectivity and reduce potential toxicity. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to advance this compound into clinical trials, with the aim of addressing unmet medical needs in oncology and immunology.

In conclusion, 1-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]-N-methylmethanamine represents a significant advancement in the development of targeted therapies. Its unique chemical structure and demonstrated biological activity underscore its potential as a therapeutic agent. Future research will be pivotal in elucidating its full mechanistic spectrum and translating these findings into clinical applications.

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